molecular formula C16H29NO B13764760 N-Cyclopentyl-1-isopropylcycloheptanecarboxamide CAS No. 56471-70-6

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide

Cat. No.: B13764760
CAS No.: 56471-70-6
M. Wt: 251.41 g/mol
InChI Key: NUTMIYRXXQBCST-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide: is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is characterized by its unique structure, which includes a cyclopentyl group, an isopropyl group, and a cycloheptanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:

    Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.

    Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amides

Scientific Research Applications

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can be compared with other similar compounds, such as:

    N-Cyclopentyl-1-isopropylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-Cyclopentyl-1-isopropylcyclooctanecarboxamide: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.

    N-Cyclopentyl-1-isopropylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.

The uniqueness of this compound lies in its specific ring size and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

56471-70-6

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18)

InChI Key

NUTMIYRXXQBCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCCC1)C(=O)NC2CCCC2

Origin of Product

United States

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